molecular formula C35H27NO5 B12470176 2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)

2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)

Cat. No.: B12470176
M. Wt: 541.6 g/mol
InChI Key: LUUWVTIKGQJYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenyl)-2-oxoethyl 4-{16,18-dioxo-17-azapentacyclo[6650(2),?0?,(1)?0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate is a complex organic compound with a unique structure It is characterized by the presence of multiple aromatic rings and a benzoate ester group

Preparation Methods

The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the benzoate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

2-(2,5-dimethylphenyl)-2-oxoethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be investigated for its potential therapeutic properties. Additionally, this compound may have industrial applications, such as in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-2-oxoethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved in its mechanism of action can vary depending on the context of its use. For example, in a biological setting, it may interact with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-(2,5-dimethylphenyl)-2-oxoethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate stands out due to its unique structure and properties. Similar compounds include methyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetate and 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0(2),7.0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid . These compounds share similar core structures but differ in their functional groups and overall properties, which can influence their reactivity and applications.

Properties

Molecular Formula

C35H27NO5

Molecular Weight

541.6 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate

InChI

InChI=1S/C35H27NO5/c1-19-11-12-20(2)27(17-19)28(37)18-41-35(40)21-13-15-22(16-14-21)36-33(38)31-29-23-7-3-4-8-24(23)30(32(31)34(36)39)26-10-6-5-9-25(26)29/h3-17,29-32H,18H2,1-2H3

InChI Key

LUUWVTIKGQJYLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57

Origin of Product

United States

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